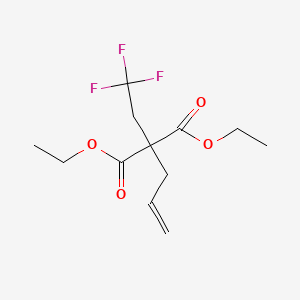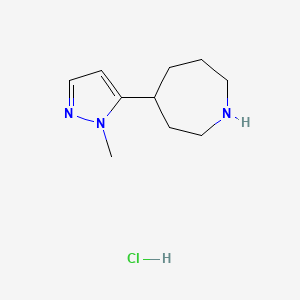
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride is a heterocyclic organic compound with the molecular formula C10H18ClN3 and a molecular weight of 215.7 g/mol. This compound has shown promising results in various scientific experiments and has gained significant attention in research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride typically involves the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . One common method includes the reaction of 1-methyl-1H-pyrazole with azepane in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or azepane moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
科学的研究の応用
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antileishmanial and antimalarial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with biological macromolecules, affecting their function and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate different biological processes.
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazole: A precursor in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride.
Azepane: Another precursor used in the synthesis of the compound.
Hydrazine derivatives: Used in the synthesis of various pyrazole derivatives.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and an azepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H18ClN3 |
|---|---|
分子量 |
215.72 g/mol |
IUPAC名 |
4-(2-methylpyrazol-3-yl)azepane;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-13-10(5-8-12-13)9-3-2-6-11-7-4-9;/h5,8-9,11H,2-4,6-7H2,1H3;1H |
InChIキー |
UIFARYTXMLADNY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)C2CCCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


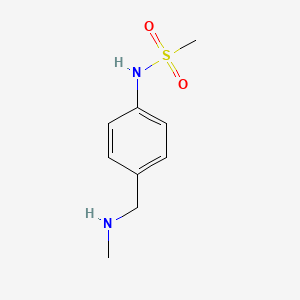

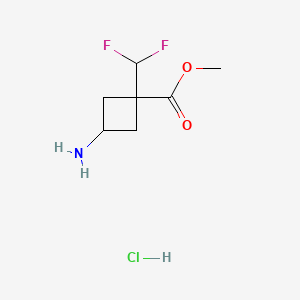
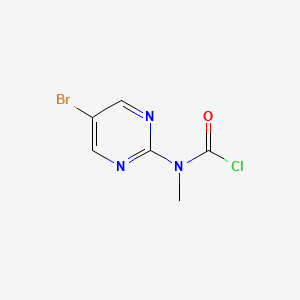

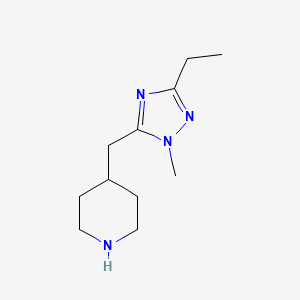
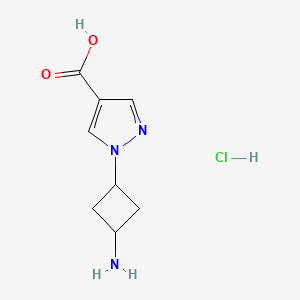
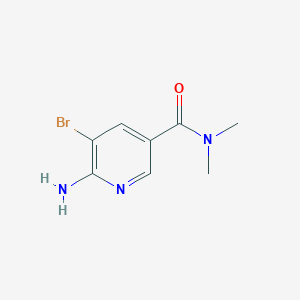
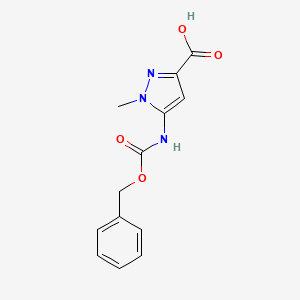
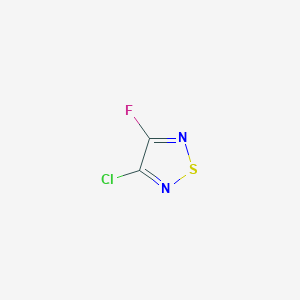

![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
